2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring, with a carboxylic acid functional group.
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group often imparts unique properties to a molecule, including increased lipophilicity and metabolic stability .
Biochemical Pathways
The biochemical pathways affected by 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid are currently unknown
Pharmacokinetics
Compounds containing trifluoromethyl groups are often associated with increased metabolic stability and lipophilicity, which can influence their pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with biological targets . Specific details on how these factors influence the action of this compound are currently unknown .
Biochemical Analysis
Biochemical Properties
2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid, 98%, plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups can influence the reactivity and binding affinity of enzymes, potentially leading to enzyme inhibition or activation. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux .
Cellular Effects
The effects of this compound, 98%, on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, affecting various cellular functions. Additionally, its impact on cellular metabolism can result in altered energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound, 98%, exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. The compound’s trifluoromethyl groups play a significant role in these interactions, influencing the binding affinity and specificity of the compound towards its target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 98%, can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound, 98%, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound, 98%, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the activity of key enzymes, leading to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound, 98%, is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of this compound, 98%, plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of olefins using trifluoromethyl-substituted reagents. One common method includes the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 2,2-Bis(trifluoromethyl)cyclopropane-1-carboxylic acid derivatives
Comparison: Compared to similar compounds, this compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive intermediates .
Properties
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c7-5(8,9)4(6(10,11)12)1-2(4)3(13)14/h2H,1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINSNRRLKFOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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